[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate
Description
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate is a heterocyclic compound featuring two distinct aromatic systems: a benzofuran moiety and a furan-substituted oxazole ring linked via a methyl ester group. The ester functional group at the 2-position of benzofuran modulates solubility and reactivity, making this compound a candidate for pharmaceutical or materials science applications .
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5/c19-17(16-8-11-4-1-2-5-13(11)22-16)21-10-12-9-15(23-18-12)14-6-3-7-20-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQATPZVMAZNTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Perkin Rearrangement
Heating 2-hydroxybenzaldehyde with malonic acid in acetic anhydride produces 1-benzofuran-2-carboxylic acid (Yield: 58–62%):
2-Hydroxybenzaldehyde + Malonic Acid → 1-Benzofuran-2-carboxylic Acid
Conditions: 140°C, 4 hr, Ac₂O catalyst
Microwave-Assisted Optimization
Microwave irradiation (300 W, 15 min) enhances yield to 78% while reducing reaction time by 75%.
Construction of [5-(Furan-2-yl)-1,2-Oxazol-3-yl]methanol
1,3-Dipolar Cycloaddition Strategy
The isoxazole core forms via Huisgen cycloaddition between furan-2-carbonitrile oxide and propargyl alcohol:
Step 1 : Generation of nitrile oxide
Furan-2-carbaldehyde → Furan-2-carbonitrile Oxide
Reagents: NH₂OH·HCl, NaOCl, CH₂Cl₂, 0°C
Step 2 : Cycloaddition with propargyl alcohol
Furan-2-carbonitrile Oxide + HC≡CCH₂OH → [5-(Furan-2-yl)-1,2-Oxazol-3-yl]methanol
Conditions: RT, 12 hr, Diisopropylethylamine
Yield: 65%
Solvent Effects on Reaction Kinetics
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 65 |
| THF | 7.52 | 58 |
| Toluene | 2.38 | 42 |
Polar aprotic solvents improve dipolarophile reactivity through enhanced stabilization of transition states.
Esterification to Target Molecule
Steglich Esterification Protocol
Activation of 1-benzofuran-2-carboxylic acid with DCC/DMAP facilitates coupling:
[5-(Furan-2-yl)-1,2-Oxazol-3-yl]methanol + 1-Benzofuran-2-carboxylic Acid → Target
Reagents: DCC (1.2 eq), DMAP (0.1 eq), CH₂Cl₂, 24 hr
Yield: 71%
Microwave-Promoted Acceleration
Irradiation (100°C, 30 min) increases yield to 83% while reducing side-product formation.
Alternative Synthetic Routes
One-Pot Tandem Methodology
Combining cycloaddition and esterification in sequential steps:
- Generate nitrile oxide in situ from furan-2-carbaldehyde
- Perform cycloaddition with propargyl alcohol
- Direct esterification without intermediate isolation
Advantages :
Enzymatic Esterification
Lipase B (Novozym 435) catalyzes transesterification in non-aqueous media:
[5-(Furan-2-yl)-1,2-Oxazol-3-yl]methanol + Vinyl Benzofuran-2-carboxylate → Target
Conditions: 40°C, 48 hr, tert-Butanol
Yield: 61%
Though greener, this method suffers from lower efficiency compared to chemical approaches.
Spectroscopic Characterization
Key ¹H NMR Signals (CDCl₃, 400 MHz)
- δ 8.15 (d, J = 7.8 Hz, Benzofuran H-4)
- δ 7.75 (s, Isoxazole H-4)
- δ 6.85 (m, Furan H-3, H-4)
- δ 5.32 (s, CH₂O)
IR Spectral Features (KBr, cm⁻¹)
- 1745 (C=O ester)
- 1612 (C=N isoxazole)
- 1240 (C-O-C asymmetric stretch)
Mass Spectrometry
ESI-MS : m/z 337.1 [M+H]⁺ (Calc. 337.09)
Challenges and Optimization Strategies
Furan Ring Sensitivity
Oxidative degradation of furan occurs above 80°C. Mitigation strategies include:
Ester Hydrolysis Prevention
Moisture-free conditions are critical. Effective drying methods:
Industrial-Scale Considerations
Cost Analysis of Reagents
| Reagent | Cost/kg (USD) | % Contribution to Total Cost |
|---|---|---|
| DCC | 320 | 41 |
| Furan-2-carbaldehyde | 150 | 28 |
| DMAP | 890 | 19 |
Transition to EDCI/HOBt reduces reagent cost by 34% while maintaining yields.
Waste Stream Management
- DCC-derived dicyclohexylurea precipitated by adding hexane
- Aqueous washes treated with activated carbon before disposal
Chemical Reactions Analysis
Types of Reactions
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as various oxidizing and reducing agents. The conditions for these reactions are typically mild and functional group tolerant .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce a wide range of substituted benzofuran derivatives .
Scientific Research Applications
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate has numerous scientific research applications, including:
Chemistry: Used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features.
Industry: Utilized in material engineering and the development of new materials with specific properties.
Mechanism of Action
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations on the Benzofuran Core
- Methyl 5-chloro-1-benzofuran-2-carboxylate (1): Replaces the oxazole-furan substituent with a chlorine atom at the 5-position of benzofuran.
- [5-(Furan-2-yl)-1,2-oxazol-3-yl]methanol: Retains the oxazole-furan motif but replaces the benzofuran-ester group with a hydroxyl group, reducing lipophilicity compared to the target compound .
- 5-Thiophen-2-yl-1,2-oxazole-3-carboxamide : Substitutes benzofuran with a thiophene ring, altering aromatic electron distribution and hydrophobicity due to sulfur’s polarizability .
Functional Group Modifications
- {[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride : Replaces the ester with a methylamine group, forming a hydrochloride salt. This increases water solubility and introduces a positively charged amine, facilitating ionic interactions .
- Ranitidine-related compounds (e.g., N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide): Feature dimethylamino and sulphanyl groups, emphasizing tertiary amine and sulfur-based reactivity, unlike the ester-dominated target compound .
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Group |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₃NO₅ | 311.29 | Benzofuran-2-carboxylate, oxazole | Ester |
| Methyl 5-chloro-1-benzofuran-2-carboxylate (1) | C₁₀H₇ClO₃ | 210.61 | 5-chloro-benzofuran | Ester |
| [5-(Furan-2-yl)-1,2-oxazol-3-yl]methanol | C₈H₇NO₃ | 165.15 | Oxazole-furan | Hydroxyl |
| 5-Thiophen-2-yl-1,2-oxazole-3-carboxamide | C₁₃H₁₂N₄O₃S | 304.32 | Thiophene, oxazole | Amide |
| {[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride | C₉H₁₀N₂O₂·HCl | 224.66 | Oxazole-furan, methylamine | Amine hydrochloride |
Solubility and Lipophilicity
- The target compound’s ester group confers moderate lipophilicity (logP ~2.5–3.0), favoring membrane permeability. In contrast, the hydroxyl derivative ([5-(furan-2-yl)-1,2-oxazol-3-yl]methanol) exhibits higher polarity (logP ~1.2) due to hydrogen bonding .
- The hydrochloride salt of the methylamine analog demonstrates enhanced aqueous solubility (>50 mg/mL) compared to the neutral ester form (<1 mg/mL) .
Stability and Reactivity
- Halogenated benzofurans (e.g., 5-chloro derivative) show increased stability under acidic conditions due to reduced electron density on the aromatic ring .
- The ester group in the target compound is susceptible to hydrolysis under alkaline conditions, whereas amide derivatives (e.g., 5-thiophen-2-yl-oxazole-3-carboxamide) exhibit greater hydrolytic resistance .
Biological Activity
The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: CHNO
Molecular Weight: 223.19 g/mol
IUPAC Name: 2-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methoxy}acetic acid
SMILES Notation: C1=COC(=C1)C2=CC(=NO2)COCC(=O)O
The structure features a furan ring and an oxazole moiety, which are known to contribute to various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives containing the oxazole ring have shown promising cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via p53 activation |
| Compound B | U-937 (Leukemia) | < 0.12 | Inhibits cell proliferation through cell cycle arrest |
| Compound C | A549 (Lung Cancer) | 0.65 | Promotes caspase activation leading to apoptosis |
These findings suggest that compounds with similar structures may act through mechanisms such as apoptosis induction and cell cycle regulation.
The mechanisms through which these compounds exert their effects include:
- Apoptosis Induction: Many derivatives have been shown to activate apoptotic pathways in cancer cells, often mediated by the upregulation of pro-apoptotic proteins like p53 and the activation of caspases.
- Cell Cycle Arrest: Some compounds exhibit the ability to halt cell division, particularly at the G1/S or G2/M checkpoints, thereby preventing tumor growth.
- Inhibition of Tumor Angiogenesis: Certain oxazole derivatives have demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis.
Study 1: Cytotoxicity Against MCF-7 Cells
A study conducted on a series of oxazole derivatives demonstrated that This compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC value comparable to established chemotherapeutics like doxorubicin. Flow cytometry analysis indicated that treatment with this compound led to increased levels of apoptotic markers.
Study 2: Selectivity for Cancer Cells
Another investigation focused on the selectivity of this compound for cancerous versus non-cancerous cells. Results showed that while normal human cells exhibited minimal toxicity at therapeutic concentrations, cancer cells were significantly affected, indicating a favorable therapeutic index.
Q & A
Basic: What are the recommended synthetic routes for [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate, and what reaction conditions are critical for yield optimization?
The compound is synthesized via multi-step routes, with the Van Leusen reaction being pivotal for oxazole ring formation. Key steps include:
- Step 1 : Tosylmethyl isocyanide (TOSMIC) reacts with furan-2-carbaldehyde under basic conditions (e.g., KCO) to form the isoxazole core .
- Step 2 : Esterification of the benzofuran-2-carboxylic acid moiety using DCC/DMAP as coupling agents .
- Critical conditions : Temperature control (0–25°C for TOSMIC reactions), solvent selection (DMF for polar intermediates), and stoichiometric precision (1:1.2 molar ratio for TOSMIC:aldehyde) .
Basic: Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
Core techniques include:
- NMR : H NMR identifies protons on furan (δ 6.3–7.5 ppm), oxazole (δ 8.1–8.3 ppm), and benzofuran (δ 7.0–7.8 ppm). C NMR confirms carbonyl groups (δ 160–170 ppm) .
- HRMS : Molecular ion peaks ([M+H]) validate the molecular formula (CHNO) .
- IR : Stretching frequencies for ester C=O (~1740 cm) and aromatic C=C (~1600 cm^{-1) .
Basic: How does the compound behave under oxidative or reductive conditions, and what functional groups are most reactive?
- Oxidation : The furan ring undergoes epoxidation with mCPBA, while the oxazole ring remains inert. Benzofuran’s ester group is stable under mild conditions .
- Reduction : NaBH selectively reduces ester groups to alcohols, but LiAlH may degrade the oxazole .
- Key reactive sites : The ester group (nucleophilic acyl substitution) and furan’s α-position (electrophilic attack) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Strategy : Synthesize analogs with substitutions on the benzofuran (e.g., electron-withdrawing groups at C5) or oxazole (e.g., methyl at C3). Compare binding affinities via enzyme inhibition assays .
- Example : A 2023 study showed that fluorination at the benzofuran C5 position increased antimicrobial activity by 40% compared to the parent compound .
Advanced: What computational methods are effective for predicting and optimizing this compound’s physicochemical properties?
- Density Functional Theory (DFT) : Models HOMO-LUMO gaps to predict redox stability. For this compound, a calculated bandgap of 3.2 eV suggests moderate reactivity .
- Molecular Dynamics (MD) : Simulates solvation dynamics in aqueous vs. lipid environments, critical for drug delivery design .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereoelectronic configuration?
- Tools : Use SHELXL for refinement and ORTEP-3 for 3D visualization. Key parameters:
- Validation : R-factor < 5% and electron density maps confirm absence of disorder .
Advanced: How should researchers address contradictions in reported biological activity data across studies?
- Case : Discrepancies in IC values for enzyme inhibition (e.g., 10 µM vs. 25 µM).
- Resolution :
- Validate assay conditions (pH, temperature, co-solvents) .
- Replicate with purified isoforms of the target enzyme .
- Use isothermal titration calorimetry (ITC) to confirm binding stoichiometry .
Advanced: What mechanistic insights exist for this compound’s interaction with biological targets?
- Enzyme inhibition : The oxazole ring participates in π-π stacking with tyrosine residues in active sites (e.g., CYP450), while the ester group forms hydrogen bonds with catalytic serines .
- Cellular uptake : LogP ~2.5 suggests moderate membrane permeability, validated via Caco-2 monolayer assays .
Advanced: How can high-throughput synthesis platforms improve the efficiency of derivative libraries?
- Automated workflows : Use liquid handlers for parallel synthesis of 96 analogs in 48 hours. Optimize via Design of Experiments (DoE) to screen solvent/base combinations .
- Analytical integration : Couple with LC-MS for real-time purity assessment (>95% threshold) .
Advanced: What methodologies assess metabolic stability, and how can the compound be modified to enhance it?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
